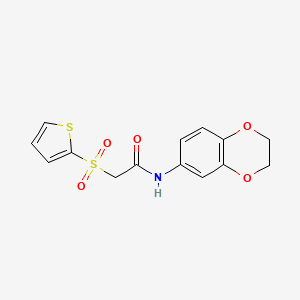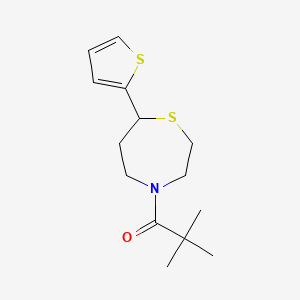![molecular formula C17H16Cl2O4 B2673696 4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 428473-29-4](/img/structure/B2673696.png)
4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C({17})H({16})Cl({2})O({4}). This compound is characterized by its complex structure, which includes dichloro and methoxy functional groups attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichloro-6-methylphenol and 3-methoxybenzaldehyde.
Etherification: The first step involves the etherification of 2,4-dichloro-6-methylphenol with ethylene oxide to form 2-(2,4-dichloro-6-methylphenoxy)ethanol.
Second Etherification: This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Catalysts: Such as potassium carbonate to facilitate the etherification steps.
Purification: Techniques like recrystallization or column chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dichloro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[2-(2-methoxy-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde when using sodium methoxide.
Scientific Research Applications
4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its aldehyde and ether functional groups.
Pathways: It may inhibit or activate specific biochemical pathways, depending on the context of its use. For example, it could inhibit microbial growth by interfering with cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylphenol: Shares the dichloro and methyl groups but lacks the ether and aldehyde functionalities.
3-Methoxybenzaldehyde: Contains the methoxy and aldehyde groups but lacks the dichloro and ether functionalities.
Uniqueness
4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O4/c1-11-7-13(18)9-14(19)17(11)23-6-5-22-15-4-3-12(10-20)8-16(15)21-2/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQMQXWIQGBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=C(C=C(C=C2)C=O)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
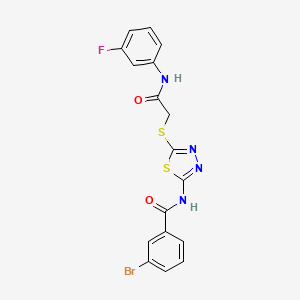


![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)
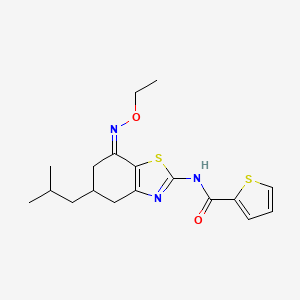
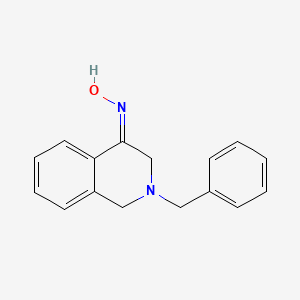
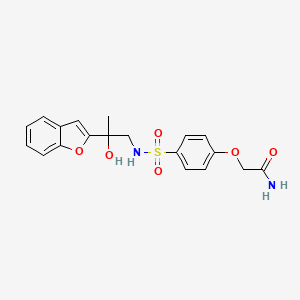
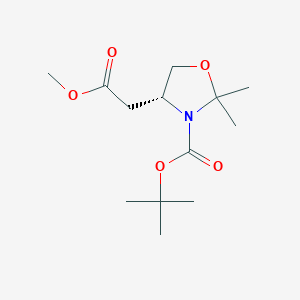
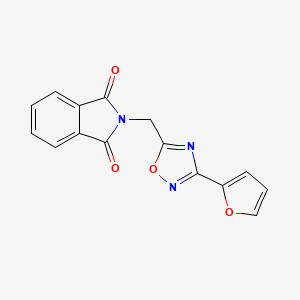
![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)
